molecular formula C15H18Cl2N2 B2908348 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 2034295-11-7

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Numéro de catalogue: B2908348
Numéro CAS: 2034295-11-7
Poids moléculaire: 297.22
Clé InChI: MMOUAQARIVGGSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound based on the tetrahydroisoquinoline (THIQ) scaffold, a structure recognized for its diverse and significant potential in neuroscience and medicinal chemistry research. The THIQ core is investigated for its multifaceted biological activities, particularly within the central nervous system (CNS). Scientific literature indicates that various THIQ derivatives demonstrate neuroprotective properties by scavenging free radicals and, importantly, by inhibiting glutamate-induced excitotoxicity, a mechanism implicated in various neurodegenerative processes . Furthermore, specific substitutions on the THIQ scaffold are crucial for biological activity. Research shows that 1-substituted tetrahydroisoquinolines can act as potent and selective antagonists for the Orexin-1 (OX1) receptor . The Orexin-1 receptor is a key target for the study of drug addiction and reward pathways, and selective OX1 antagonists have been shown in preclinical models to block the development of locomotor sensitization to cocaine . Beyond these areas, the tetrahydroisoquinoline scaffold is considered a valuable structure in the exploration of potential therapeutic agents for complex disorders such as Alzheimer's disease, due to its observed anti-inflammatory and antioxidative properties . The specific structural features of this compound, including its pyridin-3-ylmethyl substitution, make it a compound of interest for researchers exploring these and other biological pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.2ClH/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13;;/h1-6,8,10H,7,9,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOUAQARIVGGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps, starting with the formation of the pyridine ring and subsequent attachment to the tetrahydroisoquinoline core. Common synthetic routes include:

  • Reduction of Pyridine Derivatives: : Pyridine derivatives are reduced to form the corresponding tetrahydroisoquinoline structure.

  • Alkylation: : The pyridine ring is alkylated with appropriate reagents to introduce the 2-(Pyridin-3-ylmethyl) group.

  • Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt to improve the compound's solubility and stability.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the compound into its corresponding ketone or aldehyde derivatives.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the pyridine or tetrahydroisoquinoline rings.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has found applications in several scientific fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and intermediates.

  • Biology: : The compound is used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

  • Industry: : The compound is utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism by which 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Key Properties/Activities Reference
2-(Pyridin-3-ylmethyl)-1,2,3,4-THIQ dihydrochloride (Target) Pyridin-3-ylmethyl Predicted enhanced solubility due to pyridine’s polarity; potential CNS activity inferred from structural analogs .
2-(4-Piperidinyl)-1,2,3,4-THIQ dihydrochloride Piperidinyl Similar dihydrochloride salt form; piperidine’s basicity may influence receptor binding vs. pyridine’s electron-deficient ring .
2-(Methoxyphenyl)-1,2,3,4-THIQ-1-carbonitriles Methoxyphenyl, carbonitrile White/yellow solids with IR and NMR-confirmed structures; methoxy groups enhance lipophilicity, potentially reducing solubility compared to pyridine .
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride Dimethylaminophenyl, dimethoxy Demonstrated analgesic/anti-inflammatory effects in thermal and chemical irritation models; dimethylamino group may improve membrane permeability .
(3R)-7-Hydroxy-N-(2-piperidin-1-ylethyl)-THIQ-3-carboxamide dihydrochloride Hydroxy, piperidinylethyl carboxamide Kappa opioid receptor antagonist; carboxamide and hydroxy groups contribute to hydrogen bonding and selectivity .
6,7-Dichloro-2-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)-THIQ dihydrochloride Dichlorophenylpiperazine, dichloro Antidepressant activity via 5-HT1A targeting; chlorine atoms enhance metabolic stability but may increase toxicity risks .

Activité Biologique

2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

  • Molecular Formula : C13_{13}H14_{14}Cl2_{2}N2_{2}
  • Molecular Weight : 285.17 g/mol
  • CAS Number : 869884-00-4

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit significant antibacterial properties. For instance, a related compound showed activity against various strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, with inhibition zones comparable to standard antibiotics like ceftriaxone .

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. faecalis2940
P. aeruginosa2450
S. typhi3040
K. pneumoniae1950

Anticancer Activity

The anticancer potential of tetrahydroisoquinoline derivatives has been explored extensively. In vitro studies indicated that these compounds can inhibit cancer cell proliferation across various types of cancer cells, including breast and prostate cancers. The IC50_{50} values for some derivatives ranged from 1.5 to 20 µM .

  • Mechanism of Action : These compounds are believed to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.
Cancer Cell Line IC50_{50} (µM)
Breast Cancer (MCF-7)1.5
Prostate Cancer7
Pancreatic Cancer14

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, tetrahydroisoquinoline derivatives have shown promising anti-inflammatory effects. Studies indicate that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL .

Cytokine Inhibition (%)
IL-689
TNF-α78

Case Studies

  • Antibacterial Efficacy Study : A study conducted on a series of tetrahydroisoquinoline derivatives revealed their effectiveness against multi-drug resistant strains of bacteria, highlighting their potential as new therapeutic agents in the fight against antibiotic resistance.
  • Cancer Cell Line Evaluation : A comprehensive evaluation of various tetrahydroisoquinoline derivatives against different cancer cell lines demonstrated that certain modifications in the chemical structure significantly enhanced their cytotoxicity and selectivity towards cancer cells.

Q & A

Q. What are the standard synthetic routes for 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, including condensation, cyclization, and subsequent hydrochlorination. Key parameters include temperature control (60–80°C for cyclization steps), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents like pyridine-3-carbaldehyde and tetrahydroisoquinoline precursors . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>98% purity threshold) and spectroscopic methods (e.g., NMR, MS) .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. For example, ¹H NMR peaks at δ 2.8–3.5 ppm correspond to the tetrahydroisoquinoline protons, while pyridinyl protons appear at δ 7.2–8.5 ppm . High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., [M+H]+ at m/z 285.14). Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. How are preliminary biological assays designed to evaluate its activity?

In vitro assays target receptor binding (e.g., dopamine or serotonin receptors) using radioligand displacement studies. Cell viability assays (MTT or resazurin) assess cytotoxicity at varying concentrations (1–100 µM). Dose-response curves and IC₅₀ values are calculated using nonlinear regression models . Positive controls (e.g., known receptor antagonists) and triplicate measurements minimize variability .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with water; for inhalation, move to fresh air. Store in a dry, cool environment (2–8°C) away from oxidizing agents. Safety data sheets (SDS) should be consulted for spill management and disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics of key steps like cyclization. Computational tools (Gaussian, ORCA) model solvent effects and reaction pathways, reducing trial-and-error experimentation . Process simulation software (Aspen Plus) aids in scaling up by optimizing parameters like residence time and mixing efficiency .

Q. How should researchers address contradictory data in receptor binding studies?

Contradictions (e.g., conflicting IC₅₀ values across studies) may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Replicating experiments under standardized conditions (pH 7.4, 37°C).
  • Cross-validating results with orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Statistical analysis (ANOVA, t-tests) to identify outliers .

Q. What advanced methodologies elucidate its interactions with biological macromolecules?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) to receptors like GPCRs. Molecular dynamics simulations (GROMACS, AMBER) model ligand-receptor interactions at atomic resolution, identifying key residues (e.g., hydrogen bonds with Asp113 in dopamine D2 receptors) . Cryo-EM may resolve structural changes in target proteins upon binding .

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) profiles be systematically studied?

In vivo PK studies in rodent models measure plasma half-life (t½) via LC-MS/MS. Tissue distribution is tracked using radiolabeled analogs (¹⁴C or ³H). PD effects (e.g., locomotor activity in zebrafish) are correlated with plasma concentrations. Physiologically Based Pharmacokinetic (PBPK) modeling predicts human dosing regimens .

Q. What strategies improve selectivity for target receptors over off-target proteins?

Structure-activity relationship (SAR) studies modify substituents on the pyridinyl or tetrahydroisoquinoline moieties. High-throughput screening (HTS) against panels of 100+ receptors identifies selectivity trends. Co-crystallization with off-target proteins (e.g., cytochrome P450 enzymes) guides rational design .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationDFT, process simulation
Binding KineticsSPR, molecular dynamics
PharmacokineticsLC-MS/MS, PBPK modeling
Data Contradiction AnalysisANOVA, orthogonal assays
Safety and HandlingSDS protocols, PPE guidelines

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.